molecular formula C24H29N7O B2597464 N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946297-23-0

N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2597464
CAS No.: 946297-23-0
M. Wt: 431.544
InChI Key: AFPSJLFXIGAQDF-UHFFFAOYSA-N
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Description

N⁶-[2-(Diethylamino)ethyl]-N⁴-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 1-phenyl group at position 1 of the pyrazolo-pyrimidine core.
  • N⁴-(4-methoxyphenyl) substitution, introducing a methoxy group at the para position of the phenyl ring.
  • N⁶-[2-(diethylamino)ethyl] substitution, featuring a diethylaminoethyl side chain.

Properties

IUPAC Name

6-N-[2-(diethylamino)ethyl]-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-4-30(5-2)16-15-25-24-28-22(27-18-11-13-20(32-3)14-12-18)21-17-26-31(23(21)29-24)19-9-7-6-8-10-19/h6-14,17H,4-5,15-16H2,1-3H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPSJLFXIGAQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the diethylaminoethyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The scalability of the synthesis process is crucial, and optimization of reaction conditions, such as temperature, pressure, and reaction time, is necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF as a base and solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N6-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes or receptors, modulating their activity and thereby influencing cellular pathways. For instance, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at N⁴ (aryl groups) and N⁶ (alkylamino or heterocyclic chains). These modifications influence molecular weight, solubility, and bioactivity.

Table 1: Structural and Physicochemical Comparisons
Compound Name N⁴ Substitution N⁶ Substitution Molecular Formula Molecular Weight Solubility (pH 7.4) Key References
Target Compound 4-Methoxyphenyl 2-(Diethylamino)ethyl C25H28N7O 442.54 Not reported
G932-0072 3-Methylphenyl 2-(Diethylamino)ethyl C24H29N7 415.54 Not reported
CM1007900 2H-1,3-Benzodioxol-5-yl 2-Methoxyethyl C22H21N7O3 431.45 Not reported
878064-24-5 3-Chloro-4-methylphenyl Ethyl C15H17ClN6 316.79 0.5 µg/mL
PR5-LL-CM01 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl C23H27N7 401.51 Not reported

Key Observations :

  • N⁴ Substitution : The 4-methoxyphenyl group in the target compound enhances hydrophilicity compared to 3-methylphenyl (G932-0072) or 3-chloro-4-methylphenyl (878064-24-5). Methoxy groups may improve membrane permeability due to their electron-donating nature .
  • Solubility : Only 878064-24-5 has reported aqueous solubility (0.5 µg/mL), suggesting that chloro and methyl groups at N⁴ may reduce solubility compared to methoxy substituents .

Biological Activity

The compound N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article focuses on its biological activity, particularly its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H24N6O
  • Molecular Weight : 368.45 g/mol
  • IUPAC Name : this compound

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have shown that pyrazolo[3,4-d]pyrimidines exhibit significant antitumor activity. For instance:

  • Mechanism of Action : These compounds are known to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The specific compound has been shown to induce G2/M phase arrest and activate caspase pathways, promoting apoptosis in various cancer cell lines.
  • Case Study : In vitro studies demonstrated that the compound exhibited an IC50 value of approximately 1.54 mM against prostate cancer (PC-3) cells and 3.36 mM against lung cancer (A-549) cells, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Against Pathogens : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess antibacterial properties. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth.

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases:

  • Tyrosine Kinase Inhibition : Studies have reported that similar compounds demonstrate potent inhibition against tyrosine kinases such as PDGFr and EGFr. The specific molecular interactions and binding affinities are crucial for the development of targeted therapies for diseases like cancer .

Data Table: Biological Activities

Activity TypeMechanism of ActionIC50 ValuesReferences
AntitumorCDK inhibition, apoptosis inductionPC-3: 1.54 mM; A-549: 3.36 mM
AntimicrobialInhibition of DNA synthesisVaries by pathogen
Tyrosine Kinase InhibitionATP-competitive inhibitionPDGFr: 115.38 nM; EGFr: 726.25 nM

Recent Studies

  • Pyrido[2,3-d]pyrimidines as Anticancer Agents : A review highlighted the effectiveness of pyrido[2,3-d]pyrimidines in inducing apoptosis through caspase activation and cell cycle arrest mechanisms .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity and selectivity for certain kinases .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound:

  • Clinical Trials : Investigating its efficacy in clinical settings will be essential for translating these findings into therapeutic applications.
  • Mechanistic Studies : Detailed mechanistic studies are needed to elucidate the pathways involved in its biological activities.

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